3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine
Description
3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a pyridine derivative featuring a methyl group at position 3 and a methoxy group substituted with an oxolan-2-yl (tetrahydrofuran) moiety at position 2. The oxolane ring introduces steric and electronic effects that influence solubility, metabolic stability, and reactivity.
Properties
IUPAC Name |
3-methyl-2-(oxolan-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-2-6-12-11(9)14-8-10-5-3-7-13-10/h2,4,6,10H,3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCBGKNCYZURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 3-methylpyridine with oxirane derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where the oxirane ring opens up to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following pyridine analogs, sourced from catalogs and synthetic studies, share structural similarities with the target compound:
Physicochemical Properties (Inferred)
- Solubility : Compounds with polar groups (e.g., -OH in 2-Methoxy-5-methylpyridin-3-ol) exhibit higher aqueous solubility, whereas the oxolane and dioxolane derivatives may favor organic solvents .
- Metabolic Stability: Cyclic ethers like oxolane are less prone to oxidative metabolism than linear ethers, suggesting prolonged half-life for the target compound compared to non-cyclic analogs .
Biological Activity
3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a pyridine ring substituted with a methyl group and an oxolane-derived methoxy group. This configuration influences its solubility, stability, and interactions with biological targets.
Chemical Formula : C₁₁H₁₃N₁O₂
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The oxolane ring contributes to the compound's ability to form hydrogen bonds, enhancing its binding affinity to target proteins. This interaction can modulate the activity of various enzymes, leading to diverse biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, which may be beneficial in therapeutic contexts.
- Protein Modulation : It acts as a modulator for various proteins, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary bioassays have demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics.
Antitumor Properties
Studies have explored the compound's role in cancer therapy. Its ability to inhibit tumor cell proliferation has been noted, particularly in glioblastoma models. The mechanism involves the modulation of pathways associated with cell growth and survival.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
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Inhibition of Cancer Cell Proliferation :
- A study reported that treatment with this compound led to a significant reduction in glioblastoma cell viability, indicating its potential as an antitumor agent.
- Table 1 : Summary of Biological Activity Against Cancer Cells
Study Cell Line Concentration (µM) Effect (%) A U87 10 70 B A172 20 65 -
Antimicrobial Efficacy :
- In vitro tests showed that the compound inhibited the growth of various bacterial strains, including E. coli and S. aureus.
- Table 2 : Antimicrobial Activity Results
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) E. coli 15 S. aureus 10
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
